methyl}diazenyl]aniline CAS No. 62764-09-4](/img/structure/B14507597.png)
2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with a complex structure that includes both hydrazine and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate then undergoes a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone and the subsequent diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds with altered electronic properties.
Substitution: Halogenated or nitrated derivatives with varied reactivity.
Scientific Research Applications
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound with trifluoromethyl substitution.
Uniqueness
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of hydrazine and diazenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial contexts.
Properties
CAS No. |
62764-09-4 |
|---|---|
Molecular Formula |
C20H19N5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)imino-N'-(4-methylanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H19N5/c1-15-11-13-17(14-12-15)22-24-20(16-7-3-2-4-8-16)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3 |
InChI Key |
GEAQPPHYCQNBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


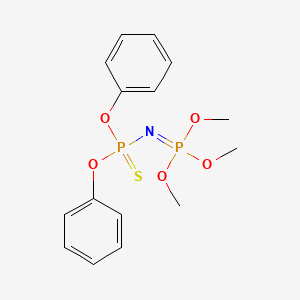
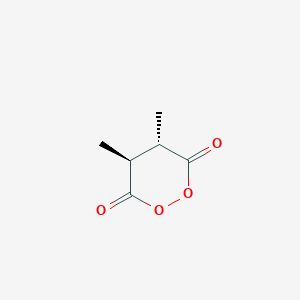
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
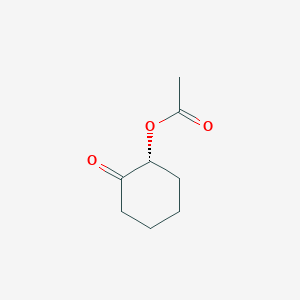

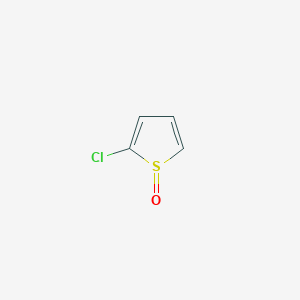
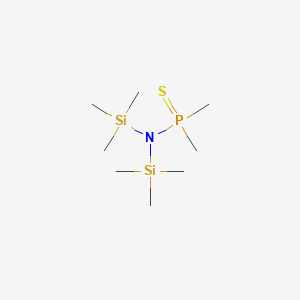
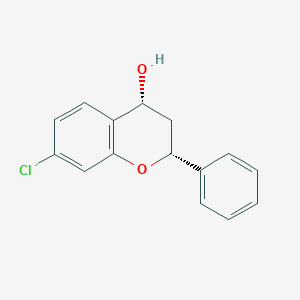
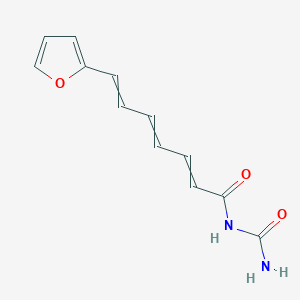
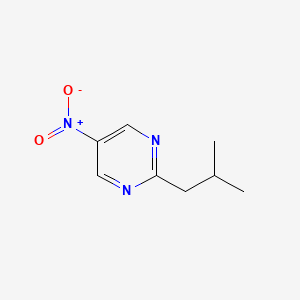


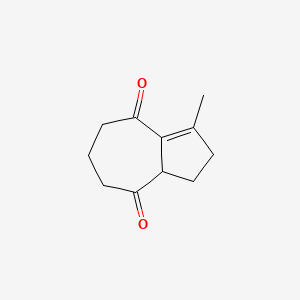
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
